molecular formula C12H18N2O B1361558 N,N-Diisopropylisonicotinamide CAS No. 77924-05-1

N,N-Diisopropylisonicotinamide

Cat. No. B1361558
CAS RN: 77924-05-1
M. Wt: 206.28 g/mol
InChI Key: HLRSGDOBQLTYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropylisonicotinamide is a chemical compound with the CAS Number: 77924-05-1 . It has a molecular weight of 206.29 and its IUPAC name is N,N-diisopropylisonicotinamide .


Synthesis Analysis

The synthesis of N,N-Diisopropylisonicotinamide involves the reaction of anhydrous CoCl2 with N,N′-diisopropylisonicotinamide . This reaction yields a coordination polymer containing linear trinuclear [Co3L4Cl6] units .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropylisonicotinamide is represented by the formula C12H18N2O .

It is stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Coordination Polymers and Complexes

  • Coordination Polymers and Complexes : N,N-Diisopropylisonicotinamide has been used in synthesizing coordination polymers and complexes with metals like copper (Cu). These studies explore the formation of structures like ionic products, coordination polymers, and mononuclear complexes, highlighting the ligand's role in creating complex architectures through coordination and hydrogen bonding (Pannu et al., 2011).

Asymmetric Synthesis

  • Asymmetric Synthesis : This compound has been utilized in the asymmetric synthesis of structures like pyrido[3,4-b]homotropane, demonstrating its application in complex chemical synthesis processes. The synthesis features various techniques like ring-closing metathesis (RCM) and Snieckus ortho-lithiation (Sang et al., 2008).

Metabolite Biomarkers

  • Metabolite Biomarkers : In the field of biology, N-methylnicotinamide (a metabolite related to N,N-Diisopropylisonicotinamide) has been explored as a potential biomarker for peroxisome proliferation. This application is significant in understanding cellular responses to various treatments, providing insights into the metabolic pathways influenced by compounds like N,N-Diisopropylisonicotinamide (Delaney et al., 2005).

Drug Discovery

  • Drug Discovery : While not directly related to N,N-Diisopropylisonicotinamide, research in drug discovery provides context for the compound's potential applications. The evolution of drug research, guided by pharmacology, chemistry, and genomic sciences, creates a framework within which compounds like N,N-Diisopropylisonicotinamide could be studied for pharmaceutical applications (Drews, 2000).

3-D Network Formation

  • 3-D Network Formation : N,N-Diisopropylisonicotinamide has been shown to aid in forming 3-D networks via coordination polymerization and hydrogen bonding. This application is important in the development of new materials with specific structural properties (Pannu et al., 2011).

Safety And Hazards

N,N-Diisopropylisonicotinamide is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

N,N-di(propan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRSGDOBQLTYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283896
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropylisonicotinamide

CAS RN

77924-05-1
Record name 77924-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(propan-2-yl)pyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N,N-Diisopropylisonicotinamide
Reactant of Route 3
Reactant of Route 3
N,N-Diisopropylisonicotinamide
Reactant of Route 4
Reactant of Route 4
N,N-Diisopropylisonicotinamide
Reactant of Route 5
Reactant of Route 5
N,N-Diisopropylisonicotinamide
Reactant of Route 6
Reactant of Route 6
N,N-Diisopropylisonicotinamide

Citations

For This Compound
29
Citations
APS Pannu, P Kapoor, G Hundal… - Journal of …, 2011 - Taylor & Francis
Full article: A self assembled 3-D network propagated by coordination polymerization and H-bonding: synthesis and X-ray crystal structure of [{Co(L)2(H2O)2}(ClO4)2(CH3COCH3)2(…
Number of citations: 9 www.tandfonline.com
P Kapoor, APS Pannu, G Hundal, R Kapoor… - Dalton …, 2010 - pubs.rsc.org
Reaction of anhydrous CoCl2 with N,N′-diisopropylisonicotinamide (L) has yielded a coordination polymer containing linear trinuclear [Co3L4Cl6] units with a rare, mixed Co(Td)–Co(…
Number of citations: 14 pubs.rsc.org
Y Sang, J Zhao, X Jia, H Zhai - The Journal of Organic Chemistry, 2008 - ACS Publications
(+)-Pyrido[3,4-b]homotropane (PHT) was efficiently constructed in 12 steps from N,N-diisopropylisonicotinamide. The synthesis features (i) RCM reaction in installing the homotropane …
Number of citations: 22 pubs.acs.org
APS Pannu, P Kapoor, G Hundal, R Kapoor… - Polyhedron, 2011 - Elsevier
Reactions of N,N-diisopropylisonicotinamide (L) with anhydrous CuCl 2 , CuBr 2 and Cu(ClO 4 ) 2 ·6H 2 O yielded: (a) an ionic product with the molecular composition of [CuL 2 (H 2 O) …
Number of citations: 7 www.sciencedirect.com
AV Lorimer, PD O'Connor, MA Brimble - Synthesis, 2008 - thieme-connect.com
A method for the Buchwald-Hartwig mono-N-arylation of aniline with methyl 2, 6-dichloroisonicotinate using Pd (OAc) 2, XPhos, and t-BuONa is reported. Use of m-anisidine under the …
Number of citations: 10 www.thieme-connect.com
R Kapoor - 2011 - 210.212.36.82
Reaction of Co(ClO4)2..6H2O with N,N-diisopropylisonicotinamide (L) has yielded a 1-D coordination polymer [{Co(L)2(H2O)2}(ClO4)2(CH3COCH3) 2(H2O)2]n(1). Complex 1 has …
Number of citations: 0 210.212.36.82
R Kapoor - 2011 - 210.212.36.82
Reactions of N,N-diisopropylisonicotinamide (L) with anhydrous CuCl2, CuBr2 and Cu(ClO4)2· 6H2O yielded: (a) an ionic product with the molecular composition of [CuL2(H2O)4]·2[…
Number of citations: 2 210.212.36.82
BS Sran, S Sharma, G Hundal - Inorganica Chimica Acta, 2019 - Elsevier
Supramolecular isomerism and structural transformations have been studied for four coordination compounds of Cu(II) with L as N, N-diisopropylisonicotinamide. Three different …
Number of citations: 4 www.sciencedirect.com
APS Pannu, P Kapoor, G Hundal, R Kapoor… - Dalton …, 2011 - pubs.rsc.org
Two similar synthetic pathways using the ligand N,N-diisobutylisonicotinamide (L) with anhydrous CoX2 salts (being X = Cl−, Br−) led to different species: a one-dimensional system, […
Number of citations: 15 pubs.rsc.org
A Zarkin, R Jahan, R Uprety, Y Zhang, C McElhinny… - Pharmaceuticals, 2021 - mdpi.com
Activation of the neuropeptide S receptor (NPSR) system has been shown to produce anxiolytic-like actions, arousal, and enhance memory consolidation, whereas blockade of the …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.